molecular formula C10H17FO3 B13323851 Ethyl trans-4-fluoro-4-(hydroxymethyl)cyclohexanecarboxylate

Ethyl trans-4-fluoro-4-(hydroxymethyl)cyclohexanecarboxylate

Cat. No.: B13323851
M. Wt: 204.24 g/mol
InChI Key: PMDOGMGTPVGHHJ-UHFFFAOYSA-N
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Description

Ethyl trans-4-fluoro-4-(hydroxymethyl)cyclohexanecarboxylate is an organic compound with the molecular formula C10H17FO3. It is a derivative of cyclohexane, featuring a fluorine atom, a hydroxymethyl group, and an ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl trans-4-fluoro-4-(hydroxymethyl)cyclohexanecarboxylate typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl trans-4-fluoro-4-(hydroxymethyl)cyclohexanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl trans-4-fluoro-4-(hydroxymethyl)cyclohexanecarboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl trans-4-fluoro-4-(hydroxymethyl)cyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The hydroxymethyl group can form hydrogen bonds with target proteins, further influencing their function .

Comparison with Similar Compounds

Ethyl trans-4-fluoro-4-(hydroxymethyl)cyclohexanecarboxylate can be compared with other similar compounds such as:

    Ethyl trans-4-chloro-4-(hydroxymethyl)cyclohexanecarboxylate: Similar structure but with a chlorine atom instead of fluorine. The fluorine atom in this compound provides different reactivity and biological activity.

    Ethyl trans-4-fluoro-4-(methoxymethyl)cyclohexanecarboxylate: Similar structure but with a methoxymethyl group instead of hydroxymethyl.

Properties

Molecular Formula

C10H17FO3

Molecular Weight

204.24 g/mol

IUPAC Name

ethyl 4-fluoro-4-(hydroxymethyl)cyclohexane-1-carboxylate

InChI

InChI=1S/C10H17FO3/c1-2-14-9(13)8-3-5-10(11,7-12)6-4-8/h8,12H,2-7H2,1H3

InChI Key

PMDOGMGTPVGHHJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCC(CC1)(CO)F

Origin of Product

United States

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